molecular formula C13H16Cl2N2O2 B5348696 METHYL 2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETATE

METHYL 2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETATE

Cat. No.: B5348696
M. Wt: 303.18 g/mol
InChI Key: QTXVFZIODDSBHN-UHFFFAOYSA-N
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Description

METHYL 2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETATE is a chemical compound with the molecular formula C17H21Cl2N3O3 and a molar mass of 386.27 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a 3,4-dichlorophenyl group and an acetate ester.

Preparation Methods

The synthesis of METHYL 2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETATE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

METHYL 2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETATE undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETATE has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETATE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The 3,4-dichlorophenyl group enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

METHYL 2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETATE can be compared with other piperazine derivatives such as:

These compounds share the piperazine core but differ in their substituents, leading to variations in their pharmacological properties and applications.

Properties

IUPAC Name

methyl 2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O2/c1-19-13(18)9-16-4-6-17(7-5-16)10-2-3-11(14)12(15)8-10/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXVFZIODDSBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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